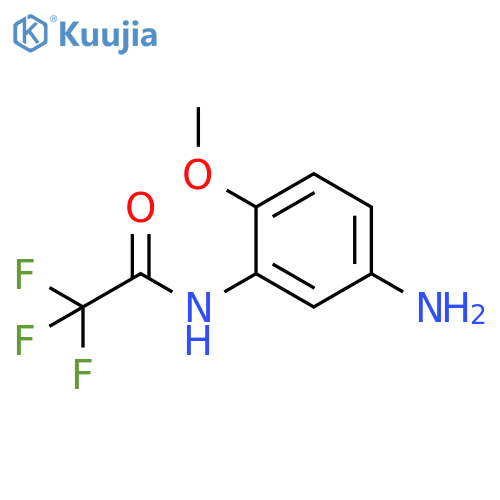Cas no 1267517-81-6 (N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide)

1267517-81-6 structure
商品名:N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide
CAS番号:1267517-81-6
MF:C9H9F3N2O2
メガワット:234.175172567368
CID:5323230
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide 化学的及び物理的性質
名前と識別子
-
- N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide
-
- インチ: 1S/C9H9F3N2O2/c1-16-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
- InChIKey: YAYGICMZJYHYMK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(N)=CC=C1OC)(=O)C(F)(F)F
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7232814-10.0g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 10.0g |
$2269.0 | 2025-02-20 | |
| Enamine | EN300-7232814-0.25g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
| 1PlusChem | 1P028DZV-50mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 50mg |
$182.00 | 2023-12-25 | |
| 1PlusChem | 1P028DZV-500mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 500mg |
$565.00 | 2023-12-25 | |
| 1PlusChem | 1P028DZV-1g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 1g |
$715.00 | 2023-12-25 | |
| Aaron | AR028E87-50mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 50mg |
$164.00 | 2025-02-16 | |
| 1PlusChem | 1P028DZV-250mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 250mg |
$320.00 | 2023-12-25 | |
| Aaron | AR028E87-250mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 250mg |
$322.00 | 2025-02-16 | |
| Enamine | EN300-7232814-0.5g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
| Enamine | EN300-7232814-0.05g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 0.05g |
$101.0 | 2025-02-20 |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1267517-81-6 (N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
